
2-Methoxy-4-phenylpyridine
Overview
Description
2-Methoxy-4-phenylpyridine is an organic compound belonging to the pyridine family It features a methoxy group (-OCH3) at the second position and a phenyl group (-C6H5) at the fourth position of the pyridine ring
Mechanism of Action
Target of Action
2-Methoxy-4-phenylpyridine is a compound that has been studied for its potential role as a positive allosteric modulator (PAM) that targets the M1 muscarinic acetylcholine (ACh) receptor (M1 mAChR) . The M1 mAChR is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system and peripheral organs .
Mode of Action
As a PAM, this compound is believed to enhance the affinity of orthosteric agonists for the M1 mAChR . This interaction results in an increase in the efficacy of these agonists, leading to enhanced receptor activation . The greatest degree of positive co-operativity was observed with higher efficacy agonists .
Biochemical Pathways
The activation of the M1 mAChR by this compound can influence several signaling pathways. For instance, it can affect the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . These pathways play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The activation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it can enhance the release of neurotransmitters, modulate ion channel activity, and influence intracellular signaling pathways . These effects could potentially contribute to the compound’s therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and action. Additionally, the compound’s action can be influenced by its solubility and the presence of specific enzymes or transporters in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-phenylpyridine typically involves the reaction of 2-methoxypyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced waste. The use of heterogeneous catalysts, such as palladium on carbon, can further enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Various hydrogenated pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metals.
Industry: Used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylpyridine: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-5-phenylpyridine: Similar structure but with the phenyl group at the fifth position, leading to different steric and electronic effects.
Uniqueness: 2-Methoxy-4-phenylpyridine is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and potential applications. This distinct structure allows it to participate in a variety of reactions and form complexes that are not possible with other similar compounds.
Properties
IUPAC Name |
2-methoxy-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBGXZBRNVIYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560470 | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53698-46-7 | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)

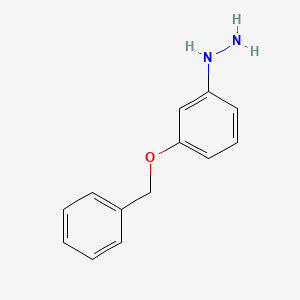
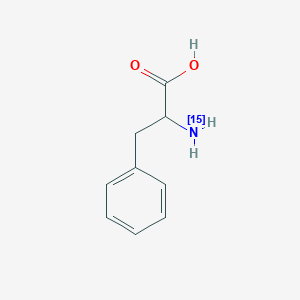

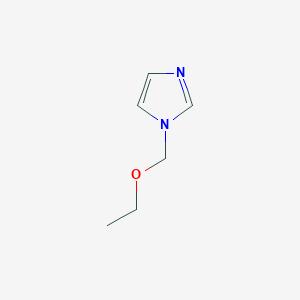
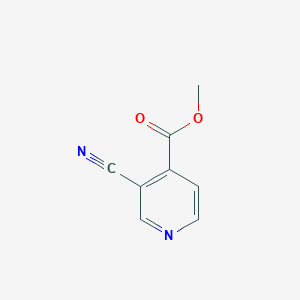

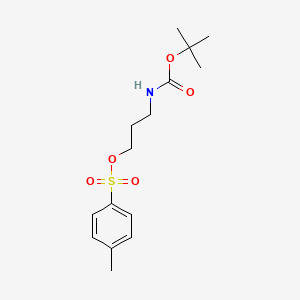
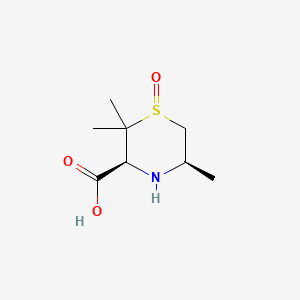
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)



